molecular formula C20H20ClN3O5 B14990549 2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B14990549
M. Wt: 417.8 g/mol
InChI Key: JGRVRVUYBDQCEY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, a diethoxyphenyl group, and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3O5/c1-3-26-16-10-5-13(11-17(16)27-4-2)19-20(24-29-23-19)22-18(25)12-28-15-8-6-14(21)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,22,24,25)

InChI Key

JGRVRVUYBDQCEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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